REACTION_CXSMILES
|
Cl[CH:2]([CH3:6])[C:3](=[O:5])[CH3:4].[C:7]([OH:15])(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(N(CC)CC)C>C(#N)C>[C:7]([O:15][CH:2]([CH3:6])[C:3](=[O:5])[CH3:4])(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
ClC(C(C)=O)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
precipitated triethylamine hydrochloride
|
Type
|
CUSTOM
|
Details
|
The acetonitrile was removed from the filtrate under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered over active carbon
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the filtrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC(C(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |